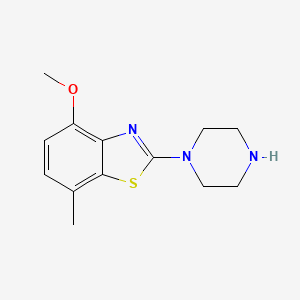

3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid

Overview

Description

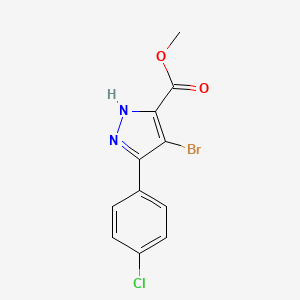

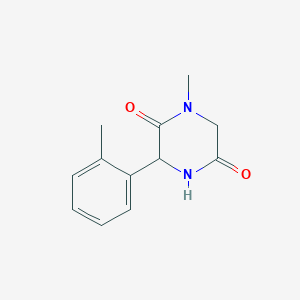

3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid, also known as KIC, is an amino acid derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. KIC is synthesized through a multi-step process and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Catalytic Applications : 2-Oxoimidazolidine-1,3-disulfonic acid, a related compound, has been used as a recoverable catalyst for synthesizing novel trifluoromethyl-1H-benzo[f]chromenes. This process is notable for its room temperature operation and lack of additional organic solvents, with the catalyst being reusable for multiple runs without significant loss of activity (Massoumi Shahi et al., 2018).

Synthesis of Novel Compounds : Research has explored the synthesis of new chiral auxiliaries and their applications, such as in dipeptide synthesis, using derivatives of oxoimidazolidine. These studies have shown the potential for creating enantiomerically pure compounds, which is significant in the field of medicinal chemistry (Studer et al., 1995).

Synthesis of 1,3-Thiazolidine-4-ones : Another application is in the green synthesis of 1,3-thiazolidine-4-ones using 2-oxoimidazolidine-1,3-disulfonic acid. This process is also conducted at room temperature and is characterized by its environmental friendliness due to the lack of organic solvents (Nikpassand et al., 2017).

Taste Modulation : Compounds derived from 4-oxoimidazolidin have been identified as taste modulators. They enhance specific sensory experiences such as the thick-sour mouth dryness and mouthfulness, which are qualities desired in certain food products (Kunert et al., 2011).

Anticancer Potential : Novel analogs containing the imidazolidin structure have been synthesized and evaluated for their potential as anticancer agents. Some compounds have shown promising results against various human tumor cell lines, indicating the potential for development into anticancer drugs (Penthala et al., 2010).

Enantioselective Synthesis : Research into the enantioselective α-alkylation of amino acids using derivatives of oxoimidazolidine has been conducted. This has implications in the synthesis of amino acid derivatives with specific configurations, which are crucial in pharmaceuticals and biologically active compounds (Aebi & Seebach, 1985).

Trypanocidal and Anticancer Activity : Some derivatives of 3-phenylpropionic acid have shown both trypanocidal and anticancer activities, demonstrating the versatility of these compounds in medicinal chemistry (Holota et al., 2019).

Protein Tyrosine Phosphatase Inhibition : 3-Phenylpropanoic acid-based derivatives have been found to inhibit Protein Tyrosine Phosphatase 1B, showing potential for use in treating type 2 diabetes (Tang et al., 2014).

properties

IUPAC Name |

3-(2-oxoimidazolidin-1-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(16)8-10(9-4-2-1-3-5-9)14-7-6-13-12(14)17/h1-5,10H,6-8H2,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLIECFPSAXGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methylphenyl)indolizin-3-yl]methanamine](/img/structure/B1419926.png)

![7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1419936.png)

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1419937.png)

![1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine](/img/structure/B1419943.png)

![3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B1419944.png)

![3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419946.png)